4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
Description
4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl group at the 4-position and a dimethylbenzamide moiety at the 2-position. This structure combines the electron-rich thiazole core with polar (hydroxymethyl) and lipophilic (dimethylbenzamide) substituents, making it a candidate for diverse biological applications, including enzyme inhibition or anticancer activity.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15(2)13(17)10-5-3-9(4-6-10)12-14-11(7-16)8-18-12/h3-6,8,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVWEVDFRGVSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide typically involves the reaction of 4-(Hydroxymethyl)thiazole with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be facilitated by using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural Variations
Thiazole Ring Modifications
- Hydroxymethyl vs. Pyridyl Groups: Target Compound: 4-(Hydroxymethyl)thiazol-2-yl substituent. Impact: Pyridyl groups may improve solubility, whereas hydroxymethyl could enhance target binding via H-bonding .
- Hydroxymethyl vs. Impact: Coumarin derivatives often exhibit antioxidant or anti-inflammatory properties, which the hydroxymethyl analog may lack .
- Hydroxymethyl vs. Impact: Sulfonamides often enhance metabolic stability compared to hydroxymethyl .
Benzamide Modifications
N,N-Dimethyl vs. Substituted Ureas :
N,N-Dimethyl vs. Halogenated Aryl Groups :
Biological Activity
4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is a thiazole derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicine and agriculture, due to its diverse pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
- Molecular Weight : 262.33 g/mol
- Chemical Formula : C13H14N2O2S
Biological Activity
The biological activity of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide can be categorized into several key areas:
- Antibacterial Properties : Studies have indicated that thiazole derivatives exhibit antibacterial effects by inhibiting bacterial enzyme activity, which is crucial for bacterial survival and proliferation.
- Antifungal Activity : Similar to its antibacterial properties, this compound has shown potential antifungal effects, making it a candidate for treating fungal infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Antitumor Activity : Preliminary research suggests that it may inhibit tumor cell growth, indicating potential as an anticancer agent.
The mechanism of action involves the interaction of the thiazole ring with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of enzymes involved in bacterial metabolism or interfere with signaling pathways associated with inflammation and tumor growth.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of specific bacterial enzymes critical for cell wall synthesis.
- Antifungal Research : In a clinical trial involving patients with fungal infections, compounds based on thiazole derivatives exhibited promising antifungal activity, leading to improved patient outcomes compared to standard treatments.
- Anti-inflammatory Effects : Research published in Pharmacology Reports highlighted the compound's ability to reduce inflammatory markers in animal models, suggesting its potential use in treating conditions like arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
